Product packaging for Hept-6-yn-1-amine(Cat. No.:CAS No. 14502-42-2)

Hept-6-yn-1-amine

Cat. No.: B2723464
CAS No.: 14502-42-2
M. Wt: 111.188
InChI Key: CTJWRSXGDBETPH-UHFFFAOYSA-N
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Description

Hept-6-yn-1-amine (CAS Number: 14502-42-2) is a valuable seven-carbon chain molecule of molecular formula C 7 H 13 N, characterized by its terminal alkyne and primary amine functional groups . This structure makes it a versatile bifunctional building block and a powerful linchpin in synthetic chemistry, enabling the efficient construction of complex molecular architectures . The strategic separation of the two reactive groups by a flexible alkyl chain minimizes intramolecular interference, allowing for orthogonal reactivity in multi-step synthetic sequences . The terminal alkyne is a key handle for numerous transformations, prominently in metal-catalyzed cross-couplings such as the Sonogashira reaction, and in click chemistry cycloadditions, notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Concurrently, the primary amine group serves as a potent nucleophile, readily undergoing acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and imines . This dual functionality allows researchers to sequentially introduce complexity, making this compound an essential intermediate for synthesizing diverse chemical libraries, heterocycles, polymers, and complex target molecules like natural products and medicinally relevant compounds . The compound is typically supplied as a liquid and requires careful handling. It is classified as flammable and corrosive , with hazard statements including H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), and H314 (Causes severe skin burns and eye damage) . Researchers must consult the Safety Data Sheet (SDS) and adhere to all safety protocols, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area . Attention: This product is for research use only . It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B2723464 Hept-6-yn-1-amine CAS No. 14502-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-6-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h1H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJWRSXGDBETPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902526
Record name NoName_3039
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14502-42-2
Record name hept-6-yn-1-amine
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Synthetic Methodologies for Hept 6 Yn 1 Amine

Retrosynthetic Analysis and Key Disconnections for Hept-6-yn-1-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections are made at the bonds adjacent to the heteroatom (the nitrogen atom) and at the carbon-carbon triple bond, reflecting the most common bond-forming reactions.

Key disconnections for this compound include:

C-N Bond Disconnection: This is a common strategy for synthesizing amines. amazonaws.com This disconnection leads to a seven-carbon electrophile with a terminal alkyne (e.g., a halo-heptyne) and a nitrogen nucleophile (e.g., ammonia (B1221849) or an ammonia equivalent like azide). This approach focuses on introducing the amine group late in the synthesis.

C-C Bond Disconnection: This strategy involves breaking one of the carbon-carbon bonds in the backbone or the terminal alkyne itself.

Disconnecting the Alkyne: A C(sp)-C(sp²) disconnection suggests a Sonogashira-type coupling or related C-C bond formation to create the alkyne.

Disconnecting the Alkyl Chain: A disconnection within the alkyl chain can lead to smaller, functionalized fragments that can be joined together, for instance, via nucleophilic substitution.

These disconnections suggest two primary forward synthetic strategies: one that constructs the molecule by forming the C-N bond on a pre-existing C7 alkyne framework, and another that builds the carbon skeleton with the amine (or a precursor) already in place, followed by the formation of the terminal alkyne.

Established Synthetic Routes to this compound

Several reliable methods have been established for the synthesis of this compound, leveraging classical organic reactions. These routes can be broadly categorized by the key bond formation or functional group interconversion step.

Strategies Involving Selective Amine Introduction

These methods typically start with a bifunctional C7 precursor containing a terminal alkyne and a leaving group at the other end of the chain. The amine is then introduced via nucleophilic substitution.

From Halo-alkynes: A common and direct approach begins with a 6-halo-1-hexyne, such as 6-chloro-1-hexyne (B83287) or 6-bromo-1-hexyne. The primary amine can be introduced using several nucleophilic nitrogen sources.

Gabriel Synthesis: This classic method involves the reaction of a haloalkane (e.g., 6-bromo-1-hexyne) with potassium phthalimide (B116566). The resulting phthalimide derivative is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate, to release the free primary amine.

Azide (B81097) Reduction: An alternative is the reaction with sodium azide to form 6-azido-1-hexyne. The azide is then reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Starting MaterialReagentsIntermediateProduct
6-Bromo-1-hexyne1. Potassium Phthalimide2. Hydrazine HydrateN-(Hept-6-yn-1-yl)phthalimideThis compound
6-Chloro-1-hexyne1. Sodium Azide (NaN₃)2. LiAlH₄ or H₂/Pd6-Azido-1-hexyneThis compound

Strategies Involving Terminal Alkyne Formation

In this approach, the synthesis begins with a precursor that already contains the amino group (often in a protected form) and the terminal alkyne is formed in a later step.

From Aldehydes: A protected amino-aldehyde can be converted into a terminal alkyne. The Corey-Fuchs reaction or the Seyferth-Gilbert-Bestmann homologation are powerful methods for this transformation. organic-chemistry.org For instance, an aldehyde can react with the Bestmann-Ohira reagent (dimethyl (diazomethyl)phosphonate) to yield the terminal alkyne directly. organic-chemistry.org

From Dihalides: A less common but viable route involves the double dehydrohalogenation of a terminal dihalide. youtube.com Starting with a 6,7-dihaloheptan-1-amine (with a protected amine), treatment with a strong base like sodium amide (NaNH₂) in excess can generate the terminal alkyne through two successive E2 elimination reactions. A final aqueous workup is needed to protonate the resulting acetylide ion. youtube.com

Precursor TypeReaction NameTypical ReagentsKey Transformation
AldehydeSeyferth-Gilbert-BestmannDimethyl (diazomethyl)phosphonate, K₂CO₃R-CHO → R-C≡CH
DihalideDouble Dehydrohalogenation1. Excess NaNH₂2. H₂OR-CH₂-CHX₂ → R-C≡CH

Protecting Group Chemistry in this compound Synthesis

Due to the presence of two reactive functional groups, protecting group chemistry is essential for achieving selectivity in the synthesis of this compound and its derivatives. organic-chemistry.orglibretexts.org The primary amine is nucleophilic and can interfere with reactions targeting the alkyne, and vice-versa.

The choice of protecting group is critical and must be stable to the reaction conditions used for modifying the other functional group, and easily removable under mild conditions. organic-chemistry.orgweebly.com

Amine Protection: The amino group is typically protected as a carbamate. organic-chemistry.org This conversion renders the nitrogen non-nucleophilic. organic-chemistry.org

Boc Group (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA, or HCl). organic-chemistry.orgweebly.com

Cbz Group (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis, a method that would also reduce the alkyne unless carefully controlled. weebly.com

The use of a protected amine allows for selective manipulation of the alkyne terminus, such as in Sonogashira couplings or click chemistry, without interference from the amine. For example, reacting this compound with benzyl chloroformate yields benzyl hept-6-yn-1-ylcarbamate, which can then undergo selective reactions at the alkyne.

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl) organic-chemistry.org
BenzyloxycarbonylCbz or ZBenzyl ChloroformateCatalytic Hydrogenolysis weebly.com
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) organic-chemistry.orgweebly.com

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For a molecule like this compound, this involves the use of catalytic reactions to form the key C-C and C-N bonds.

Catalytic Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Catalytic methods offer advantages such as high atom economy, milder reaction conditions, and reduced waste compared to stoichiometric reactions.

C-N Bond Formation: Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. pageplace.de While often applied to aryl amines, related methodologies can be adapted for alkyl amines.

Hydroamination: The direct addition of an N-H bond across a C-C multiple bond is a highly atom-economical method. Catalytic hydroamination of a diene or enyne precursor could potentially form the amine, although controlling regioselectivity can be a challenge. pageplace.desuss.edu.sg

Reductive Amination: A sustainable approach involves the reductive amination of a corresponding ketone or aldehyde (e.g., 6-heptynal) with ammonia or an ammonia source. suss.edu.sgresearchgate.net This can be achieved using biocatalytic methods (e.g., using transaminases or reductive aminases) or chemocatalysis, often employing hydrogen gas as the terminal reductant. researchgate.netrsc.orgresearchgate.net

C-C Bond Formation: Metal-catalyzed reactions are standard for alkyne synthesis and modification.

Sonogashira Coupling: While typically used to form internal alkynes, this palladium-copper co-catalyzed reaction could be envisioned in a strategy to build the carbon backbone of this compound from smaller, functionalized pieces.

The development of green catalytic systems, including those that utilize photocatalysis or electrocatalysis, represents the future direction for the synthesis of such bifunctional building blocks. rsc.orgresearchgate.net

Stereoselective Synthesis of this compound Precursors and Derivatives

The direct asymmetric synthesis of α-chiral primary amines is a significant challenge in organic chemistry. rsc.orgacs.org Consequently, much research has focused on the stereoselective synthesis of versatile precursors that can be readily converted to chiral amines and their derivatives. Chiral hex-5-yn-2-ones are particularly valuable building blocks for this purpose, as they serve as precursors to chiral pyrroline (B1223166) units which are integral to more complex molecules. rsc.org A synthetic route to these ketones establishes the necessary stereocenters early, ensuring high stereochemical integrity in the final products.

A reported synthesis of a chiral hex-5-yn-2-one, a direct precursor to a chiral derivative of this compound, begins with (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid. rsc.org This starting material is converted to a chiral Weinreb pentynamide. The subsequent steps involve controlled oxidation and addition reactions to build the hexynone backbone while preserving the stereochemistry. For example, the synthesis of a chiral hexynone precursor to a ring B analogue of bacteriochlorophyll (B101401) a involves the oxidation of a chiral pentynol with Dess–Martin periodinane (DMP) to yield the corresponding aldehyde, which is then further elaborated. rsc.org

The following table outlines a synthetic pathway for a key chiral precursor, demonstrating the reaction sequence and the efficiency of each step. rsc.org

Table 1: Stereoselective Synthesis of a Chiral Hex-5-yn-2-one Precursor

Step Starting Material Reagents and Conditions Product Yield
1 δ-hydroxyamide Dess–Martin periodinane (DMP), CH₂Cl₂ Chiral pentynal -
2 Chiral pentynal 2-lithio-1,3-dithiane Alcohol intermediate -
3 Alcohol intermediate Phenyliodine bis(trifluoroacetate) (PIFA), Methanol Protected alcohol -
4 Protected alcohol Dess–Martin periodinane (DMP) Protected ketone -
5 Protected ketone Silver nitrate (B79036) (AgNO₃) Chiral hex-5-yn-2-one -

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. cam.ac.uk The synthesis of amines, particularly from potentially hazardous intermediates like azides, is well-suited for continuous flow processing. nih.govdurham.ac.uk This approach allows for the on-demand generation and immediate consumption of unstable reagents, minimizing risk and improving process control. nih.gov

A plausible and efficient flow synthesis of this compound would involve the conversion of a suitable precursor, such as 7-bromo-hept-1-yne, to an azide intermediate (7-azido-hept-1-yne), followed by in-line reduction. The initial azidation can be performed by flowing a solution of the alkyl bromide through a packed-bed reactor containing an azide resin. cam.ac.uk The resulting stream of the organic azide is then immediately mixed with a reducing agent before entering a second reactor module to yield the final amine.

The reduction of the azide to the amine can be accomplished via several flow-compatible methods, including catalytic hydrogenation or a Staudinger reduction. nih.govresearchgate.net Continuous flow hydrogenation, using a packed-bed catalyst like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃), is highly efficient and generates only nitrogen gas and water as byproducts. researchgate.netbris.ac.uk This method avoids the large quantities of waste associated with stoichiometric reducing agents. researchgate.net

The table below provides a comparative overview of a hypothetical traditional batch synthesis versus a telescoped continuous flow process for this compound.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of this compound

Parameter Traditional Batch Process Continuous Flow Process
Safety Isolation and handling of potentially explosive azide intermediate. On-demand generation and immediate consumption of azide, minimizing accumulation. nih.gov
Reaction Time Several hours to overnight for each step (azidation, reduction). Minutes (residence time in reactor coils). acs.org
Scalability Challenging due to exothermicity and safety concerns with large volumes. Easily scalable by extending operation time or using parallel reactors.
Process Control Difficult to control temperature and mixing in large vessels. Precise control over temperature, pressure, and mixing.
Workup/Purification Requires separate workup and purification after each step. In-line purification can be integrated; often produces a cleaner product stream. durham.ac.ukrsc.org
Reagents Often uses stoichiometric reagents (e.g., LiAlH₄, PPh₃). organic-chemistry.org Enables use of heterogeneous catalysts (e.g., Pd/C) for cleaner reduction. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The principles of green chemistry can be assessed using various metrics, with atom economy and the Environmental Factor (E-factor) being two of the most common. chembam.comlibretexts.org

Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. rsc.org An ideal reaction has an atom economy of 100%.

E-Factor provides a more holistic view by measuring the total mass of waste generated per unit mass of product. libretexts.org A lower E-factor signifies a greener process. This metric includes waste from solvents, reagents, and byproducts.

Let's analyze a common synthetic route to this compound starting from 1-bromo-6-heptyne and ammonia.

Reaction: C₇H₁₁Br + NH₃ → C₇H₁₃N + HBr

The primary byproduct is hydrogen bromide (HBr). If an excess of ammonia is used to neutralize the HBr, ammonium (B1175870) bromide (NH₄Br) becomes the waste product.

C₇H₁₁Br + 2NH₃ → C₇H₁₃N + NH₄Br

The table below calculates the key green chemistry metrics for this reaction.

Table 3: Green Chemistry Metrics for a Synthesis of this compound

Metric Calculation Formula Value for C₇H₁₁Br + 2NH₃ Route Interpretation
Molecular Weight of Product (this compound) - 111.18 g/mol nih.gov -
Molecular Weight of Reactants MW(C₇H₁₁Br) + 2 * MW(NH₃) 175.07 + 2 * 17.03 = 209.13 g/mol -
Molecular Weight of Byproduct (NH₄Br) - 97.94 g/mol Significant mass is lost as a salt byproduct.
Atom Economy [MW(Product) / MW(Reactants)] * 100 (111.18 / 209.13) * 100 = 53.2% Less than half the mass of the reactants is incorporated into the desired product.
Theoretical E-Factor MW(Byproducts) / MW(Product) 97.94 / 111.18 = 0.88 Ideal scenario (100% yield, no solvent) generates 0.88 kg of waste per kg of product.
Practical E-Factor (Total Mass In - Mass of Product) / Mass of Product > 0.88 In practice, this value would be much higher due to solvent use, incomplete conversion, and purification losses, which are major contributors to waste in fine chemical and pharmaceutical production. libretexts.org

To improve the green credentials of this synthesis, alternative catalytic methods are desirable. For instance, a direct catalytic amination of a corresponding alcohol (hept-6-yn-1-ol) would have a much higher atom economy, producing only water as a byproduct. sigmaaldrich.com Such catalytic routes are a key focus of modern green chemistry research. sciepub.com

Reactivity and Derivatization Chemistry of Hept 6 Yn 1 Amine

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of Hept-6-yn-1-amine is the site of numerous synthetically important transformations, including "click" chemistry, metal-catalyzed cross-coupling reactions, and oxidative couplings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Derivatization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their reliability, high yields, and tolerance of various functional groups. nih.govrsc.org This reaction involves the coupling of a terminal alkyne, such as the one in this compound, with an azide (B81097) to regioselectively form a 1,4-disubstituted 1,2,3-triazole. acs.orgorganic-chemistry.org The reaction is extraordinarily robust and can be performed with almost any source of solvated Cu(I) ions. nih.govacs.org The mechanism involves the coordination of the copper(I) catalyst with the alkyne, which lowers the pKa of the terminal proton, facilitating the formation of a copper acetylide intermediate. acs.org This intermediate then reacts with the azide in a stepwise process to yield the stable triazole ring. acs.org

The reaction of this compound with various organic azides (R-N₃) in the presence of a copper(I) catalyst provides straightforward access to a diverse library of 1-(7-aminoheptyl)-1H-1,2,3-triazole derivatives. nih.gov This transformation is highly efficient and is widely used in medicinal chemistry and materials science to link different molecular fragments. nih.gov The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar moiety that can influence the biological and material properties of the final adduct. nih.govenamine.net

A general procedure involves stirring this compound with a chosen azide in the presence of a copper(I) source, such as copper(I) iodide (CuI), often with a base like triethylamine (B128534) in a suitable solvent. nih.gov

General Reaction Scheme:

C≡C-(CH₂)₅-NH₂ + R-N₃ --(Cu(I) catalyst)--> [1-(7-aminoheptyl)-4-R-1H-1,2,3-triazole]

Below are illustrative examples of potential triazole adducts synthesized from this compound.

Azide Reactant (R-N₃)Resulting Triazole AdductPotential Application Area
Benzyl (B1604629) Azide1-(7-aminoheptyl)-4-phenyl-1H-1,2,3-triazoleBioconjugation, Medicinal Chemistry nih.gov
Azido-functionalized PolymerPolymer-grafted this compoundMaterials Science, Drug Delivery nih.gov
3-Azidopropanoic acid3-(1-(7-aminoheptyl)-1H-1,2,3-triazol-4-yl)propanoic acidSurface Modification, Linker Chemistry iu.edu

This table is illustrative and shows the types of structures that can be formed based on the principles of CuAAC.

The bifunctional nature of this compound makes it an excellent agent for modifying polymers and surfaces. In a typical strategy, the amine group is first used to anchor the molecule onto a substrate. For instance, the amine can react with functional groups on a polymer backbone or be used to functionalize the surface of inorganic nanoparticles like silica (B1680970) or gold. This initial step results in a surface or polymer decorated with pendant terminal alkyne groups.

These alkyne-functionalized materials can then undergo post-polymerization or post-synthesis modification via CuAAC. By introducing a molecule containing an azide group, a wide array of functionalities can be "clicked" onto the material, including bioactive molecules, imaging agents, or other polymers. nih.gov This allows for the creation of advanced materials with tailored properties, such as stable nanocomposites where nanoparticles are covalently linked into a polymer matrix.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org It is catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.orgyoutube.com The terminal alkyne of this compound can readily participate in this reaction to form internal alkynes, connecting the heptyl amine chain to various aromatic or vinyl systems. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org The amine base, such as diethylamine (B46881) or triethylamine, not only facilitates the catalytic cycle but can also serve as the solvent. wikipedia.orgyoutube.com

Sonogashira Coupling Reaction Scheme:

C≡C-(CH₂)₅-NH₂ + R-X --(Pd catalyst, Cu(I), base)--> R-C≡C-(CH₂)₅-NH₂ + HX

(where R is an aryl or vinyl group and X is a halide, typically I or Br) organic-chemistry.orgyoutube.com

Catalyst System ComponentRole in Sonogashira CouplingCommon Examples
Palladium CatalystMain catalyst for the cross-coupling cyclePd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org
Copper(I) Co-catalystFacilitates formation of the copper acetylide intermediateCuI youtube.com
BaseDeprotonates the terminal alkyne and neutralizes HX byproductTriethylamine (Et₃N), Diethylamine (Et₂NH) wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While the primary substrate for the Heck reaction is an alkene, its inclusion here relates to the broad family of palladium-catalyzed transformations. mdpi.com Direct coupling of alkynes in a Heck-type manner can lead to enyne products. More commonly, the alkyne of this compound could first be selectively reduced to the corresponding alkene, Hept-6-en-1-amine, which would then be a suitable substrate for a classical Heck reaction to attach aryl or vinyl groups.

Hydrofunctionalization Reactions of the Alkyne (e.g., Hydroamination, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the carbon-carbon triple bond.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. For this compound, this can occur either intermolecularly with another amine or intramolecularly. The intramolecular hydroamination of this compound would lead to the formation of a cyclic enamine or imine, specifically a seven-membered ring containing nitrogen, which can be a valuable heterocyclic scaffold. Such reactions are often promoted by transition-metal catalysts based on gold, copper, or ruthenium.

Hydrosilylation: Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the alkyne. This reaction, typically catalyzed by platinum complexes, converts the alkyne into a vinylsilane. The resulting vinylsilane is a versatile synthetic intermediate that can undergo further transformations, such as cross-coupling or oxidation, providing another pathway for the derivatization of the this compound scaffold.

Glaser Coupling and Other Alkyne Dimerization/Oligomerization

Glaser Coupling: The Glaser coupling is one of the oldest methods for the oxidative homocoupling of terminal alkynes, first reported in 1869. wikipedia.org The reaction uses a copper(I) salt, such as CuCl or CuI, a base (like ammonia (B1221849) or an amine), and an oxidant (typically air or oxygen) to form a symmetrical 1,3-diyne. wikipedia.orgrsc.org When applied to this compound, the Glaser coupling yields a C₁₄ diamine, tetradeca-6,8-diyn-1,14-diamine.

Glaser Coupling Reaction Scheme:

2 C≡C-(CH₂)₅-NH₂ --(Cu(I) catalyst, oxidant, base)--> H₂N-(CH₂)₅-C≡C-C≡C-(CH₂)₅-NH₂

A widely used modern variation is the Hay coupling , which employs a soluble copper-TMEDA (tetramethylethylenediamine) complex, making the reaction more versatile across different solvents. wikipedia.orgorganic-chemistry.org These coupling reactions are valuable for synthesizing conjugated polyynes and macrocycles. rsc.orgorganic-chemistry.org

Coupling ReactionCatalyst/Reagent SystemProduct Type
Glaser Coupling Cu(I) salt (e.g., CuCl), Base (e.g., Ammonia), Oxidant (O₂)Symmetrical 1,3-Diyne wikipedia.org
Eglinton Reaction Stoichiometric Cu(II) salt (e.g., Cu(OAc)₂), PyridineSymmetrical 1,3-Diyne wikipedia.org
Hay Coupling Catalytic Cu(I) salt, TMEDA, Oxidant (O₂)Symmetrical 1,3-Diyne wikipedia.orgorganic-chemistry.org

Other Dimerization/Oligomerization: Beyond homocoupling to diynes, terminal alkynes can undergo other dimerization reactions. For example, regioselective dimerization catalyzed by certain transition metals like iron or rhodium can produce conjugated enynes (a molecule containing both a double and a triple bond). researchgate.netresearchgate.net These reactions offer alternative pathways to create dimers and oligomers from this compound, expanding the range of accessible molecular structures. researchgate.net

Cycloaddition Reactions Beyond CuAAC

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction for terminal alkynes, several other important cycloaddition methods can be employed with this compound, offering alternative pathways that may be advantageous under specific conditions, such as the need to avoid metal catalysts. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a powerful metal-free click chemistry reaction. nih.gov It involves the reaction of an azide with a strained cyclooctyne (B158145) derivative. spbu.runih.gov While this compound itself is not strained, it can be reacted with a bifunctional linker that contains a strained cyclooctyne, or its amine functionality can be used to attach it to a molecule that will subsequently react with a strained alkyne. The reaction's driving force is the relief of ring strain in the cycloalkyne, which allows the reaction to proceed under physiological conditions without the need for a toxic metal catalyst. spbu.ruresearchgate.net This makes SPAAC particularly useful in biological and medicinal chemistry applications. nih.govresearchgate.net

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC which yields 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysis, often with complexes like [Cp*RuCl], regioselectively produces 1,5-disubstituted 1,2,3-triazoles. commonorganicchemistry.com This alternative regiochemistry provides access to a different isomeric product, which can be crucial for structure-activity relationship studies in drug discovery and materials science. The mechanism is believed to involve an oxidative coupling pathway, and importantly, it can also be used with internal alkynes. commonorganicchemistry.com

1,3-Dipolar Cycloaddition with Nitrile Oxides : this compound's terminal alkyne can react with nitrile oxides in a 1,3-dipolar cycloaddition to form isoxazole (B147169) rings. rsc.org This reaction can often proceed without a metal catalyst, especially with activated alkynes, although the rate can sometimes be slow. rsc.orgresearchgate.net Nitrile oxides can be generated in situ from the corresponding oximes, allowing for one-pot procedures. rsc.org This method provides a pathway to five-membered heterocyclic compounds that are distinct from the triazoles formed in azide-alkyne cycloadditions.

[2+2+2] Cycloadditions : The alkyne moiety can participate in formal [2+2+2] cycloaddition reactions. These reactions, which can sometimes be performed under metal-free conditions at high temperatures or with amine catalysis, involve the trimerization of alkynes or their reaction with other unsaturated molecules to form substituted benzene (B151609) rings or other six-membered ring systems. organic-chemistry.org

Reaction TypeReactant PartnerKey FeaturesProductCatalyst/Conditions
SPAACStrained Cyclooctyne-AzideMetal-free, bioorthogonal, driven by ring strain. spbu.ruresearchgate.net1,2,3-TriazolePhysiological conditions. nih.gov
RuAACAzideForms 1,5-regioisomer, tolerates internal alkynes. commonorganicchemistry.com1,5-Disubstituted 1,2,3-TriazoleRuthenium complexes (e.g., [Cp*RuCl]). commonorganicchemistry.com
Nitrile Oxide CycloadditionNitrile OxideForms isoxazoles, can be metal-free. rsc.orgresearchgate.netIsoxazoleOften thermal, can be catalyzed. researchgate.net
[2+2+2] CycloadditionAlkynesForms substituted aromatic rings. organic-chemistry.orgBenzene derivativeTransition metals or metal-free (high temp). organic-chemistry.org

Transformations Involving the Primary Amine Moiety

The primary amine of this compound is a versatile nucleophilic center that can undergo a variety of transformations to introduce new functional groups and build molecular complexity.

The nucleophilic primary amine readily reacts with various acylating and sulfonylating agents.

Acylation/Amidation : The reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base results in the formation of a stable amide linkage. organic-chemistry.org This is a fundamental and widely used transformation for attaching the aminoalkyne to carboxylic acid-containing molecules. Amidation can also be achieved through direct coupling with carboxylic acids using activating agents like HBTU. mdpi.com Oxidative amidation methods, which couple aldehydes directly with amines, represent another synthetic route. researchgate.net

Sulfonamidation : Similarly, the amine can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. Sulfonamides are important functional groups in medicinal chemistry. Metal-free methods for the synthesis of sulfonamides, such as the reaction between terminal alkynes and sulfonamides in the presence of an oxidant like diacetoxyiodobenzene (B1259982) (PIDA), have also been developed, though this would functionalize the alkyne end. The direct alkylation of primary sulfonamides can also be achieved using ruthenium catalysis.

ReactionReagentProduct Functional GroupTypical Conditions
Acylation / AmidationAcyl Chloride / AnhydrideAmideBase (e.g., Triethylamine), Aprotic Solvent. organic-chemistry.org
Amidation (Coupling)Carboxylic AcidAmideCoupling agent (e.g., HBTU, DCC), Base. mdpi.com
SulfonamidationSulfonyl ChlorideSulfonamideBase (e.g., Pyridine), Aprotic Solvent.

The primary amine can be converted into secondary or tertiary amines through direct alkylation or, more controllably, via reductive amination.

Alkylation : Direct reaction with alkyl halides can introduce one or two alkyl groups onto the nitrogen atom. organic-chemistry.org However, this method can be difficult to control and often leads to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt.

Reductive Amination : A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. This two-step, often one-pot, process first involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding amine. A key advantage is that it avoids the problem of multiple alkylations. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they selectively reduce the protonated iminium ion in the presence of the starting carbonyl compound. This method allows for the controlled synthesis of a wide variety of substituted amines.

MethodReagentsIntermediateProductKey Features
Direct AlkylationAlkyl Halide (R-X)NoneSecondary/Tertiary AmineCan be difficult to control, risk of overalkylation. organic-chemistry.org
Reductive AminationAldehyde/Ketone, Reducing AgentImine/Iminium ionSecondary/Tertiary AmineHigh control, avoids polyalkylation, versatile.

The condensation of this compound with aldehydes or ketones yields imines, also known as Schiff bases. organic-chemistry.org This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium toward the product. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine contains a C=N double bond and can be a stable final product or a reactive intermediate for further transformations, such as reduction to an amine (as in reductive amination) or reaction with nucleophiles.

Carbonyl PartnerProduct NameGeneral StructureConditions
Aldehyde (R-CHO)Aldimine (Schiff Base)HC≡C-(CH₂)₅-N=CH-RMild acid or neutral, removal of water.
Ketone (R-CO-R')Ketimine (Schiff Base)HC≡C-(CH₂)₅-N=C(R)-R'Mild acid or neutral, removal of water.

The primary amine of this compound can act as a nucleophile, attacking the electrophilic carbon atom of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally efficient and proceed without the need for a catalyst. rsc.orgorganic-chemistry.org

Urea Synthesis : The reaction with an isocyanate (R-N=C=O) provides a straightforward method for synthesizing unsymmetrical ureas. organic-chemistry.org The nucleophilic amine attacks the central carbonyl carbon of the isocyanate, leading to the urea product. The reaction is typically performed in a suitable aprotic solvent like THF or DCM at room temperature. organic-chemistry.org

Thiourea Synthesis : In an analogous fashion, reaction with an isothiocyanate (R-N=C=S) yields a thiourea derivative. rsc.org This "click-type" coupling is highly efficient. rsc.org Thioureas are important motifs in organocatalysis and medicinal chemistry. nih.gov The reaction conditions are similar to those for urea formation.

ReagentProduct ClassGeneral ReactionKey Features
Isocyanate (R-NCO)UreaHC≡C-(CH₂)₅-NH₂ + R-NCO → HC≡C-(CH₂)₅-NH-C(O)NH-REfficient, often catalyst-free, forms urea linkage. organic-chemistry.org
Isothiocyanate (R-NCS)ThioureaHC≡C-(CH₂)₅-NH₂ + R-NCS → HC≡C-(CH₂)₅-NH-C(S)NH-REfficient, often catalyst-free, forms thiourea linkage. rsc.org

Tandem and Cascade Reactions Utilizing this compound as a Precursor

The bifunctional nature of this compound makes it an ideal precursor for tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer a highly efficient route to complex molecular structures from simple starting materials.

A notable example is the synthesis of substituted pyrroles via a Paal-Knorr-type reaction. rsc.org In this approach, this compound can be reacted with a 1,4-dicarbonyl compound. The primary amine initially forms an enamine or imine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to afford the corresponding N-substituted pyrrole.

Furthermore, derivatives of this compound can be designed to undergo intramolecular tandem reactions. For instance, an N-acylated derivative of this compound can be subjected to metal-catalyzed cyclization. Depending on the catalyst and reaction conditions, this can trigger a cascade of events, such as a cyclization followed by a cross-coupling reaction, to build up molecular complexity in a single step. Transition metal-catalyzed cycloisomerization reactions are a powerful tool for constructing complex cyclic molecules from acyclic precursors like appropriately substituted this compound derivatives. researchgate.net

While specific examples in the literature focusing solely on this compound in complex cascade reactions are not abundant, the principles of tandem reactions involving aminoalkynes are well-established. For example, a tandem Aza-Cope rearrangement-Mannich cyclization can be envisioned with appropriately designed derivatives of this compound. nih.gov This powerful reaction sequence is known to generate complex pyrrolidine-containing structures with high stereocontrol.

The application of this compound as a precursor in such sophisticated transformations highlights its importance as a versatile building block in modern organic synthesis, enabling the efficient construction of diverse and complex molecular architectures.

Applications of Hept 6 Yn 1 Amine in Advanced Chemical Synthesis

Role in the Synthesis of Complex Molecular Architectures

The dual functionality of hept-6-yn-1-amine enables its participation in a range of reactions to create intricate molecular designs. The terminal alkyne group is particularly useful in carbon-carbon bond-forming reactions, while the primary amine offers a site for nucleophilic attack or for the introduction of other functional groups.

A key application of the alkyne moiety is in "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which allows for the efficient construction of complex structures. vulcanchem.com This reaction involves the formation of a triazole ring from an alkyne and an azide (B81097), a transformation widely used in medicinal chemistry and materials science. Furthermore, the alkyne can act as an electrophile, making it a precursor for the assembly of various carbocycles and heterocycles. tdx.cat Gold(I) complexes are particularly effective catalysts for the electrophilic activation of such alkynes. acs.org

The amine group can be derivatized to introduce other functionalities, expanding the molecule's utility. For instance, reaction with benzyl (B1604629) chloroformate yields benzyl hept-6-yn-1-ylcarbamate, a precursor for heterocyclic frameworks like quinolines and carbazoles through cyclization strategies. vulcanchem.com This protected form of the amine allows for selective reactions at the alkyne terminus.

Utilization in Heterocyclic Compound Synthesis

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgresearchgate.netopenmedicinalchemistryjournal.com this compound's structure is well-suited for the synthesis of these important ring systems.

Pyrrolidine (B122466) and Piperidine (B6355638) Ring Formation via Intramolecular Cyclization

The synthesis of pyrrolidine and piperidine derivatives, core structures in many biologically active compounds, can be achieved through various intramolecular cyclization strategies. d-nb.info One approach involves the condensation of ω-oxo alkynones with a chiral amine, which can be extended to the synthesis of chiral pyrrolidine and piperidine β-enamino ketones. researchgate.net These compounds are valuable precursors for alkaloids. researchgate.net

Another method is the Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization of N-allyl-substituted 2-alkynylamines, which produces methylenepyrrolidine derivatives with high regio- and stereoselectivity. rsc.org This reaction is tolerant of various substituents on the alkyne. rsc.org

Starting Material Catalyst/Reagents Product Yield Reference
N-allyl-N-(4-methylbenzyl)hept-2-yn-1-amineTi(O-iPr)4, EtMgBr, Et2Zn(Z)-3-Methyl-1-(4-methylbenzyl)-4-pentylidenepyrrolidine73% rsc.org
N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amineTi(O-iPr)4, EtMgBr, Et2Zn(Z)-1-(4-Methoxybenzyl)-3-methyl-4-((trimethylsilyl)methylene)-pyrrolidineNot specified rsc.org

Construction of Fused and Bridged Heterocyclic Systems

The synthesis of more complex fused or bridged heterocyclic systems is crucial for developing new therapeutic agents. cardiff.ac.uk Transannular cyclizations, which form a new ring across an existing one, represent a powerful strategy for building such structures. cardiff.ac.uk While direct examples involving this compound are not prevalent in the searched literature, its bifunctional nature makes it a potential candidate for incorporation into precursors for such complex cyclizations. For instance, it could be integrated into a larger molecule that then undergoes a key cyclization step, such as a Rh(II)-catalyzed reaction of a pyridotriazole substrate to form macrocycles. nih.gov

Synthesis of Nitrogen-Containing Heterocycles as Building Blocks

This compound and its derivatives can be used to synthesize a variety of nitrogen-containing heterocycles that serve as versatile building blocks for more complex molecules. frontiersin.orgnih.gov The primary amine allows for the construction of amides, which can then undergo further transformations. For example, an unprotected primary amine on an alkynyl substrate can be tolerated in a base-mediated macrocyclization to form macrocyclic pyrazoles. nih.gov

The alkyne functionality is also key in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with azomethine ylides provide access to complex molecules with a pyrrolidine core. ua.es This method is a powerful tool for creating structurally diverse and biologically important heterocycles. ua.es

Contribution to Polymer Science and Advanced Materials

The unique properties of this compound also lend themselves to applications in polymer science, particularly in the design of functional polymers. vulcanchem.comrsc.org

Design and Synthesis of Functional Polymers and Copolymers

The amine and alkyne groups of this compound can be exploited to create polymers with specific functionalities. The amine group can act as a monomer in the formation of copolymers. google.com For instance, amine-functional monoethylenic monomers can be polymerized with other monomers like acrylates to create copolymers with blocked amine groups that can be later unblocked. google.com

Cross-linking Agents and Polymer Modification Strategies

The dual functionality of this compound, possessing both a terminal alkyne and a primary amine group, makes it a highly effective monomer and cross-linking agent in polymer synthesis and modification.

The amine group can readily participate in various polymerization reactions, such as amidation and imine formation, to be incorporated into polymer backbones or grafted onto existing polymer chains. The terminal alkyne group provides a reactive site for post-polymerization modification through highly efficient "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). axispharm.comacs.org This allows for the introduction of a wide array of functionalities onto the polymer scaffold.

Key Polymer Modification Strategies:

Grafting-to: Pre-synthesized polymers containing azide groups can be reacted with this compound to introduce pendant alkyne functionalities. These can then be further functionalized.

Grafting-from: this compound can be immobilized onto a surface or a polymer backbone, and the alkyne group can serve as an initiation point for polymerization, leading to the growth of polymer brushes.

Cross-linking: The bifunctional nature of this compound allows it to act as a cross-linker, connecting different polymer chains to form a three-dimensional network. This is crucial for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. researchgate.net For instance, amine groups can react with polymers containing electrophilic groups like epoxides or anhydrides, while the alkyne groups can undergo cycloaddition reactions to form cross-links. e-bookshelf.de

The following table summarizes research findings on the use of amine-containing compounds in polymer modification:

Polymer SystemModification AgentResulting Properties
Polyvinyl alcohol (PVA) compositesDicumyl peroxide (DCP)Enhanced heat resistance, mechanical properties, and antioxidant properties.
Halogen and carbonyl polymersAmine crosslinking agentsCrosslinking at room temperature with rapid speed.
Graphene oxideTriethanolamine (TEOA)Inhibition of layered structure expansion with good permeability and selectivity.
Dimethyl-5-norbornene-2,3-dicarboxylate polymersOctylamine, 1-(3-aminopropyl)imidazoleQuantitative conversions and modification of polymer properties. researchgate.net

Development of Hybrid Materials and Nanocomposites

This compound is instrumental in the fabrication of advanced hybrid materials and nanocomposites by facilitating the covalent linkage between organic and inorganic components. The amine and alkyne groups provide orthogonal handles for surface modification and matrix integration.

The amine group can be used to functionalize the surface of inorganic nanoparticles, such as silica (B1680970), gold, or quantum dots, through well-established surface chemistry. This functionalization improves the dispersibility of the nanoparticles in a polymer matrix and provides a reactive site for further modification. The alkyne group can then be utilized to covalently link the functionalized nanoparticles to a polymer matrix containing azide groups via CuAAC, resulting in a homogeneous and stable nanocomposite.

Examples of Hybrid Material Synthesis:

Silica Nanoparticles: The amine group of this compound can react with the silanol (B1196071) groups on the surface of silica nanoparticles to form a stable covalent bond.

Gold Nanoparticles: Thiol-containing derivatives of this compound can be synthesized to functionalize gold nanoparticles through gold-thiol chemistry.

Polymer-caged Liposomes: In the formation of lipid-polymer hybrid nanoparticles, the amine groups on the surface can influence the immunocompatibility of the resulting particles. nih.gov

The use of this compound in this context allows for precise control over the nanoparticle-polymer interface, which is critical for tailoring the mechanical, optical, and electronic properties of the resulting hybrid material.

Application in Supramolecular Chemistry and Ligand Design

The distinct functionalities of this compound make it a valuable component in the field of supramolecular chemistry, where the focus is on non-covalent interactions to build complex, self-assembled structures.

Synthesis of Ligands for Metal Coordination Complexes

The amine group of this compound can act as a Lewis base and coordinate to metal centers, forming stable metal complexes. libretexts.org The alkyne group can be further functionalized to introduce additional coordinating groups or to attach the resulting metal complex to other molecules or surfaces. This modular approach allows for the design and synthesis of a wide variety of ligands with tailored electronic and steric properties. atlanticoer-relatlantique.ca

For instance, Schiff base ligands can be readily prepared by condensing this compound with various aldehydes or ketones. These ligands can then coordinate with a range of transition metals to form complexes with interesting catalytic, magnetic, or optical properties. The alkyne terminus provides a convenient handle for post-coordination modification.

The following table presents examples of metal complexes and their characteristics:

Metal IonLigand TypeResulting Complex Property
Ag+Ammonia (B1221849)Forms a strong, colorless complex. libretexts.org
Cu2+AmmoniaDeepens the blue color of the solution as more ammonia coordinates. libretexts.org
Zn2+EDTAForms a complex with the six coordination sites of EDTA. libretexts.org
FeHeme (containing nitrogen atoms)Forms a chelate in hemoglobin. atlanticoer-relatlantique.ca

Assembly of Self-Organized Systems and Molecular Recognition Motifs

The ability of this compound to participate in both hydrogen bonding (via the amine group) and π-π stacking interactions (via the alkyne group, particularly after conversion to an aromatic system) makes it a useful building block for creating self-assembled systems. vulcanchem.com For example, protonated amines can form hydrogen-bonded dimers within supramolecular hosts. nih.gov

Furthermore, the alkyne group can be used in "click" reactions to attach this compound to larger molecular scaffolds, creating specific recognition sites. These motifs are crucial for applications in sensing, catalysis, and drug delivery, where the precise arrangement of functional groups is paramount for molecular recognition. The self-assembly of peptides and their conjugates into nanostructures can also provide platforms for catalytic reactions. reading.ac.uk

Development of Molecular Probes and Linkers for Research Applications

The unique bifunctional nature of this compound makes it an ideal candidate for the development of molecular probes and linkers used in a variety of research applications, particularly in chemical biology and materials science.

Synthesis of Functional Linkers for Bioconjugation (Chemical Methodology)

This compound serves as a versatile scaffold for the synthesis of heterobifunctional linkers, which are essential tools for covalently connecting different molecular entities, such as a protein and a fluorescent dye (bioconjugation). axispharm.combroadpharm.com The primary amine and terminal alkyne groups provide orthogonal reactive handles that can be selectively addressed.

The amine group can be readily acylated or reacted with other electrophiles to introduce a desired functional group, such as a carboxylate, an NHS ester, or a maleimide. e-bookshelf.de These groups can then react with specific amino acid residues on a biomolecule. The alkyne group, on the other hand, is available for a highly specific "click" reaction with an azide-functionalized molecule. This orthogonality ensures that the two ends of the linker react selectively with their intended partners, preventing unwanted side reactions.

A typical synthetic strategy involves:

Protection: The amine group of this compound is often protected (e.g., as a Boc-carbamate) to prevent its reaction during the modification of the alkyne or other parts of the molecule.

Functionalization: The alkyne can be used in a CuAAC reaction to attach a payload or a reporter molecule.

Deprotection and further reaction: The protecting group on the amine is removed, and the now-free amine can be reacted to install the second functional handle for attachment to a biomolecule.

This modular approach allows for the creation of a diverse library of linkers with varying lengths, solubilities, and functionalities, tailored for specific bioconjugation applications. broadpharm.com The use of such linkers is fundamental in techniques like PROTAC (Proteolysis Targeting Chimera) technology and antibody-drug conjugates (ADCs). broadpharm.comgoogle.com

The table below shows examples of functional groups used in linkers and their reactive partners:

Functional GroupReactive Partner
AmineCarboxylic acids, NHS esters. broadpharm.com
Carboxylic acidAmines. broadpharm.com
AzideAlkynes, strained cyclooctynes. broadpharm.com
AlkyneAzides. axispharm.combroadpharm.com
MaleimideThiols. broadpharm.com

Design of Research Tools for Chemical Biology (Excluding Clinical)

This compound serves as a fundamental bifunctional molecule in the creation of specialized research tools for chemical biology. Its structure, which incorporates both a terminal alkyne and a primary amine separated by a flexible hydrocarbon chain, makes it an exceptionally versatile building block for molecular probes. The terminal alkyne is a key functional group for engaging in bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com These "click chemistry" reactions provide a means for the efficient and specific labeling of biomolecules within complex biological environments. nih.govcas.org Concurrently, the primary amine offers a reliable point for attaching a wide array of other essential molecular components, including fluorophores, affinity tags like biotin, or crosslinking agents. rsc.org

The seven-carbon linker inherent to the structure of this compound provides critical spatial separation between the bioorthogonal handle (the alkyne) and any attached reporter or substrate moiety. This separation helps to minimize potential steric interference, thereby better preserving the natural function and interactions of the biomolecule being studied.

Detailed Research Findings

Scientific research has effectively utilized this compound to construct a variety of chemical probes designed to investigate dynamic cellular processes. A notable application is in the development of metabolic labels. For example, by acylating the amine group of this compound with a specific fatty acid, researchers can create a probe to monitor lipid metabolic pathways or protein post-translational modifications such as S-palmitoylation. After these probes are incorporated into cells and processed metabolically, the alkyne tag can be covalently linked to a reporter molecule, such as an azide-modified fluorescent dye, allowing for visualization and analysis. mdpi.com

Another significant area of application is in activity-based protein profiling (ABPP), a technique used to study the functional state of enzymes. rsc.org In this context, this compound can be used to modify an enzyme inhibitor or substrate. This modified molecule then acts as an activity-based probe (ABP) that covalently binds to the active site of a target enzyme. The alkyne tag on the probe can then be "clicked" to a biotin-azide conjugate, enabling the selective enrichment of the tagged enzyme from a complex protein mixture for subsequent identification and characterization by mass spectrometry. rsc.org

This compound is also a valuable component in the synthesis of photoaffinity probes. These advanced tools are engineered to identify unknown protein binding partners and typically feature a recognition element, a photoreactive group, and a reporter tag. The amine functionality of this compound can be used to connect it to the photo-crosslinker and recognition element, while the alkyne serves as the reporter handle. When the probe is bound to its target and exposed to UV light, the photoreactive group forms a covalent bond with the interacting protein. The alkyne tag then facilitates the subsequent detection or purification of the cross-linked protein-probe complex.

The table below provides a summary of the types of research tools developed using this compound and their applications in chemical biology.

Probe TypeTarget BiomoleculeReporter Group Attached via AlkyneResearch Application
Metabolic Labeling ProbeLipids, ProteinsFluorescent Dye, BiotinTracking metabolic pathways and post-translational modifications. mdpi.com
Activity-Based ProbeEnzymesBiotin, Affinity TagProfiling enzyme activity and identifying enzyme targets. rsc.org
Photoaffinity ProbeInteracting ProteinsFluorophore, Mass TagIdentifying direct binding partners of a molecule of interest.

Computational and Mechanistic Studies on Hept 6 Yn 1 Amine and Its Reactivity

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of organic reactions due to its balance of accuracy and computational cost. For Hept-6-yn-1-amine, DFT studies are instrumental in understanding the molecule's dual functionality—the nucleophilic amine and the reactive terminal alkyne—and predicting the outcomes of its reactions, such as hydroamination or cyclization.

Detailed Research Findings:

DFT calculations can model how this compound interacts with various catalysts, such as those based on gold, copper, or zirconium. rsc.orgfrontiersin.orgresearchgate.net These studies elucidate the factors that control selectivity in catalytic reactions. For intramolecular hydroamination/cyclization, a key reaction for this molecule, DFT can predict the preference for different ring sizes (e.g., 5-exo-dig vs. 6-endo-dig cyclization) by calculating the activation energies for the competing pathways.

Key areas of investigation using DFT include:

Regioselectivity: In intermolecular reactions, DFT helps predict whether the addition to the alkyne will follow a Markovnikov or anti-Markovnikov pattern by modeling the transition states of both possibilities. acs.org

Chemoselectivity: DFT can determine whether a reaction will favor the alkyne or the amine group in the presence of specific reagents.

Catalyst Effects: Computational studies on related systems show how the choice of metal and ligands in a catalyst dramatically influences reaction barriers and product selectivity. For instance, DFT has been used to scrutinize the mechanistic pathways in CuH-mediated hydroamination of alkynes, revealing how intermediates display chemodivergence that dictates the final product. rsc.org

The table below summarizes typical parameters calculated in DFT studies to assess the reactivity of functional groups analogous to those in this compound.

ParameterSignificance in DFT StudiesApplication to this compound
Activation Energy (ΔG‡)The energy barrier for a reaction. Lower values indicate a faster, more favorable reaction pathway.Comparing the ΔG‡ for different cyclization pathways (e.g., to form a piperidine (B6355638) vs. a pyrrolidine (B122466) derivative) to predict the major product.
Reaction Energy (ΔG_rxn)The overall free energy change of a reaction, indicating thermodynamic stability of products versus reactants.Determining if a potential cyclized product is thermodynamically favored over the linear starting material.
Natural Bond Orbital (NBO) ChargesCalculates the charge distribution on each atom, identifying nucleophilic and electrophilic sites.Confirming the nucleophilic character of the nitrogen atom and identifying the electrophilic potential of the alkyne carbons upon catalyst coordination.

Elucidation of Reaction Mechanisms and Transition States

A primary strength of computational chemistry is its ability to map out entire reaction mechanisms, including the identification of short-lived intermediates and high-energy transition states that are often impossible to observe experimentally. rsc.orgnih.gov For this compound, this is particularly valuable for understanding its intramolecular cyclization.

Detailed Research Findings:

Mechanistic studies on analogous aminoalkene and aminoalkyne cyclizations have been extensively modeled. researchgate.netnih.govamanote.com A common catalytic cycle involves:

Coordination: The aminoalkyne coordinates to a metal catalyst center.

Insertion: The alkyne inserts into a metal-ligand bond (e.g., a metal-hydride or metal-amide bond).

Cyclization/Bond Formation: The nucleophilic amine attacks the now-activated alkyne.

Protonolysis/Product Release: A proton transfer step occurs, releasing the cyclized product and regenerating the active catalyst.

DFT calculations are used to locate the geometry of the transition state for the turnover-limiting step. nih.gov Analysis of these transition state structures reveals crucial information. For example, in zirconium-catalyzed aminoalkene cyclizations, a highly organized, six-centered concerted transition state has been proposed based on kinetic and computational data, which provides a framework for understanding the analogous reaction with this compound. nih.gov The activation parameters derived from these studies, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide deep insight into the nature of the transition state. A large negative ΔS‡, for instance, implies a highly ordered, associative transition state, which is common in intramolecular cyclizations. nih.gov

Mechanistic StepComputational InsightRelevance to this compound
Alkyne Insertion into M-H bondDFT models the geometry of the four-centered transition state and calculates its energy barrier. rsc.orgDetermines the ease of alkyne activation, a key initial step in many catalytic hydroaminations.
Intramolecular Nucleophilic AttackCalculations identify the transition state for C-N bond formation, revealing the geometry required for the amine to attack the coordinated alkyne.Explains the geometric constraints and energy cost associated with ring formation.
Proton TransferModels the pathway for protonolysis, often involving solvent or other substrate molecules, to release the final product.Characterizes the final step in the catalytic cycle required to regenerate the catalyst and form the neutral amine product.

Conformational Analysis and Stereochemical Considerations

While this compound itself is an achiral molecule, its reactivity, particularly in intramolecular reactions, is governed by its three-dimensional shape (conformation) and can lead to products with defined stereochemistry.

Detailed Research Findings:

Stereochemical Considerations: Although the starting material is achiral, its intramolecular cyclization can generate a new stereocenter. For example, 6-exo-dig cyclization would produce 2-methylenepiperidine, which is achiral. However, if the reaction proceeds via a 5-exo-dig cyclization followed by isomerization or reduction, a chiral center at the 2-position of the resulting piperidine ring could be formed. The development of asymmetric catalysis for such reactions is a major goal, aiming to produce one enantiomer selectively. researchgate.netnih.gov Computational studies are essential in this field for designing chiral catalysts and understanding the origins of enantioselectivity by comparing the transition state energies leading to the (R) and (S) products.

Conformation TypeDescriptionRelevance to Reactivity
Extended (Anti)The carbon backbone is in a zig-zag arrangement. This is generally the lowest energy conformer.This is the predominant state of the molecule, but it is non-reactive for cyclization.
Folded (Gauche)Rotation around C-C bonds brings the two ends of the molecule closer together.This is a higher-energy, "reactive" conformer necessary for intramolecular reactions to occur. The energy difference contributes to the reaction barrier.

Prediction of Spectroscopic Properties and Reactivity Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules. Furthermore, DFT can be used to calculate a variety of parameters that describe a molecule's intrinsic chemical reactivity.

Detailed Research Findings:

Spectroscopic Properties: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of DFT. nih.govnrel.govresearchgate.net Using the Gauge-Including Atomic Orbital (GIAO) method, one can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) that can be directly compared with experimental spectra. This is invaluable for confirming the structure of reaction products or for distinguishing between isomers. Modern approaches can predict ¹H and ¹³C chemical shifts with high accuracy. nih.govnrel.gov

Reactivity Parameters: Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a set of global reactivity descriptors can be calculated. researchgate.netnih.govresearchgate.netajchem-a.com These parameters, derived from conceptual DFT, help to quantify and predict the chemical behavior of a molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity Index (ω): A measure of the energy lowering when a molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, -χ).

For this compound, the HOMO is typically localized on the amine's nitrogen lone pair, indicating its role as the primary nucleophilic center. The LUMO is associated with the π* orbitals of the alkyne, marking it as the electrophilic site or the site of nucleophilic attack upon coordination to a catalyst.

ParameterFormulaInterpretation for Reactivity
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Measures the tendency to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to deformation of the electron cloud. "Soft" molecules are more reactive.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic nature of a molecule.

Methodological Considerations in Research on Hept 6 Yn 1 Amine

Analytical and Spectroscopic Techniques for Structural Characterizationnih.govchemscene.combldpharm.comrsc.orgmichigan.gov

The precise structure and purity of Hept-6-yn-1-amine are determined using a combination of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule. rsc.orguni-regensburg.de

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific signals correspond to the different types of protons present in the molecule. The terminal alkyne proton (H-7) typically appears as a triplet, while the protons on the carbon adjacent to the amine group (H-1) and the propargylic protons (H-5) also show characteristic chemical shifts and coupling patterns. The remaining methylene (B1212753) protons along the carbon chain appear as multiplets. Quantitative ¹H NMR can be employed to determine purity by using an internal standard. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the this compound structure. The two sp-hybridized carbons of the alkyne group (C-6 and C-7) are readily identifiable by their characteristic chemical shifts in the range of 68-85 ppm. The other five sp³-hybridized carbon atoms of the heptyl chain can also be assigned based on their chemical shifts. rsc.org

A representative, though not experimentally derived for this specific compound, table of expected NMR data is presented below.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
H-1~2.7 (t)C-1: ~42
H-2~1.5 (m)C-2: ~33
H-3~1.4 (m)C-3: ~26
H-4~1.5 (m)C-4: ~28
H-5~2.2 (dt)C-5: ~18
C-6: ~84
H-7~1.9 (t)C-7: ~68
Note: This is an illustrative table of expected values. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. amazonaws.com For this compound (C7H13N), the expected monoisotopic mass is 111.1048 g/mol . uni.lunih.gov HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. amazonaws.comumn.edu This technique is useful for analyzing reaction mixtures containing this compound, allowing for the identification of the target compound, byproducts, and unreacted starting materials based on their retention times and mass-to-charge ratios.

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of this compound. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺112.11208125.0
[M+Na]⁺134.09402134.9
[M-H]⁻110.09752117.7
Data sourced from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound. americanpharmaceuticalreview.commjcce.org.mkspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. The terminal alkyne C-H stretch is expected around 3300 cm⁻¹, while the C≡C triple bond stretch appears as a weaker band around 2100 cm⁻¹. The N-H stretching vibrations of the primary amine group will be visible in the 3300-3500 cm⁻¹ region, and the N-H bending vibration will be observed around 1600 cm⁻¹. acs.orgrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C triple bond, which is often weak in the IR spectrum, typically shows a strong signal in the Raman spectrum. researchgate.net This makes Raman a valuable tool for confirming the presence of the alkyne functionality.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessmentnih.govchemscene.combldpharm.com

Chromatographic techniques are essential for determining the purity of this compound and for separating it from reaction mixtures. core.ac.uk

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment. michigan.govachemblock.com A suitable column and mobile phase can be selected to separate this compound from any impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Due to its volatility, this compound can also be analyzed by GC. michigan.govjapsonline.com A flame ionization detector (FID) is commonly used for quantitative analysis. The retention time of the compound is characteristic under specific GC conditions, and the peak area is proportional to the amount of compound present.

Reaction Monitoring Techniques (e.g., In-situ IR, NMR)

In-situ IR Spectroscopy: By using an IR probe immersed in the reaction vessel, the disappearance of starting materials and the appearance of products can be tracked by monitoring the changes in the characteristic vibrational bands. For example, in a reaction involving the alkyne group of this compound, the decrease in the intensity of the C≡C stretching band can be followed over time.

In-situ NMR Spectroscopy: NMR spectroscopy can also be used to monitor reactions directly in the NMR tube. acs.org This allows for the observation of all proton or carbon-containing species in the reaction mixture simultaneously, providing a detailed picture of the reaction progress. It is particularly useful for identifying transient intermediates that may not be detectable by other methods. acs.org

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a single crystal of the parent this compound suitable for X-ray crystallography might be challenging due to its liquid nature at room temperature, solid derivatives can be synthesized and analyzed. X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. For instance, forming a salt with a suitable acid or creating a metal complex can yield crystalline materials. The resulting crystal structure can confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.orgnih.govrsc.org

Future Directions and Emerging Research Avenues for Hept 6 Yn 1 Amine Chemistry

Exploration of Novel Catalytic Systems for Hept-6-yn-1-amine Transformations

The reactivity of the terminal alkyne and primary amine in this compound opens a vast landscape for catalytic transformations. Future research will likely focus on developing sophisticated catalytic systems that can selectively target one functional group in the presence of the other, or that can facilitate tandem reactions involving both moieties.

Key areas of exploration will include:

Chemo- and Regioselective Catalysis: The development of catalysts that can distinguish between the nucleophilic amine and the reactive alkyne is a primary objective. For instance, transition-metal catalysts, particularly those based on gold, copper, and ruthenium, are known to activate terminal alkynes for a variety of additions and cyclizations. Future work will aim to fine-tune these catalysts to prevent coordination with the amine group or to leverage the amine as a directing group to control regioselectivity in reactions such as hydroamination or hydration.

Tandem and Cascade Reactions: A significant research avenue is the design of catalytic systems that can initiate a sequence of reactions. For example, a single catalyst could facilitate an initial alkyne coupling followed by an amine-mediated cyclization, providing rapid access to complex heterocyclic structures.

Asymmetric Catalysis: The synthesis of chiral molecules is crucial in medicinal chemistry and materials science. Future research will focus on developing chiral catalysts that can induce enantioselectivity in reactions involving this compound, such as in the synthesis of chiral propargylamines or other stereochemically defined structures.

Catalyst TypePotential Transformation of this compoundResearch Focus
Gold(I) ComplexesHydroamination, CycloisomerizationEnhancing selectivity and reaction scope under mild conditions.
Copper(I) CatalystsAlkyne-Azide Cycloaddition (Click Chemistry)Developing water-soluble and biocompatible catalyst systems.
Ruthenium CatalystsAlkyne Metathesis, Reductive AminationCreating catalysts for tandem cross-metathesis and amination sequences.
Chiral Phosphoric AcidsAsymmetric Additions to the AlkyneDesigning catalysts for the enantioselective synthesis of novel derivatives.

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The integration of this compound into automated synthesis platforms represents a significant step towards accelerating the discovery of new materials and bioactive molecules. High-throughput screening (HTS) methodologies will enable the rapid evaluation of a multitude of derivatives for desired properties.

Future developments will likely involve:

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis of this compound derivatives in flow systems will allow for the efficient exploration of reaction conditions and the on-demand production of compound libraries.

Robotic Synthesis Platforms: Automated platforms can perform a large number of reactions in parallel, which is ideal for generating diverse libraries of this compound derivatives. By combining this compound with a variety of reaction partners in a combinatorial fashion, researchers can quickly identify compounds with interesting biological or material properties.

High-Throughput Analytics: The development of rapid and sensitive analytical techniques, such as mass spectrometry and advanced spectroscopic methods, will be essential for the high-throughput characterization of the synthesized compounds.

Advancements in Sustainable and Biocatalytic Routes for this compound Derivatives

In line with the growing emphasis on green chemistry, future research will seek to develop more sustainable and environmentally friendly methods for the synthesis and transformation of this compound.

Key strategies will include:

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. Transaminases, for example, could be engineered to selectively synthesize chiral amines from corresponding ketones, and other enzymes could be employed for the selective modification of the alkyne or amine group.

Renewable Feedstocks: Research into the synthesis of this compound and its precursors from renewable resources, such as biomass, will be a critical area of focus.

Solvent-Free and Aqueous Reactions: The development of catalytic systems that can operate in water or without the use of volatile organic solvents will significantly reduce the environmental impact of synthetic processes involving this compound.

Expanding Applications in Materials Science and Nanoengineering

The unique bifunctionality of this compound makes it an attractive building block for the creation of advanced materials with tailored properties.

Emerging applications are anticipated in:

Polymer Chemistry: The terminal alkyne can be readily polymerized or used in "click" reactions to functionalize existing polymers, while the primary amine can be used to form polyamides or polyureas. This allows for the creation of cross-linked materials, functional coatings, and novel polymer architectures.

Self-Assembled Monolayers (SAMs): The amine group can anchor the molecule to various surfaces, such as gold or silicon dioxide, while the terminal alkyne provides a reactive handle for further functionalization of the surface. This is particularly useful in the development of biosensors, molecular electronics, and patterned surfaces.

Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, imparting new functionalities and improving their dispersibility and biocompatibility. The alkyne group can be used for subsequent conjugation with biomolecules or other nanoparticles.

Application AreaRole of this compoundPotential Impact
Polymer ScienceMonomer, Cross-linker, Functionalizing AgentCreation of smart materials, hydrogels, and high-performance polymers.
Surface ScienceComponent of Self-Assembled MonolayersDevelopment of advanced sensors, and biocompatible coatings.
NanoengineeringSurface Ligand for NanoparticlesEnhancing the properties and applications of nanomaterials in medicine and electronics.

Development of Advanced Computational Models for Predictive Synthesis

Computational chemistry will play an increasingly important role in guiding the experimental exploration of this compound chemistry.

Future research in this area will focus on:

Reaction Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, predict the feasibility of new transformations, and understand the mechanisms of catalytic cycles involving this compound.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity for specific reactions of this compound.

Materials Property Prediction: Molecular dynamics simulations and other modeling techniques can be used to predict the bulk properties of materials derived from this compound, such as the mechanical strength of polymers or the electronic properties of self-assembled monolayers.

By leveraging these advanced computational tools, researchers will be able to design more efficient and targeted experiments, ultimately accelerating the pace of discovery in the field of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hept-6-yn-1-amine, and how can purity be optimized during synthesis?

  • Methodological Answer : Begin with standard alkyne-amine coupling protocols, such as Sonogashira or copper-catalyzed reactions, and optimize reaction conditions (temperature, solvent, catalyst loading) to minimize side products. Use column chromatography for purification, followed by characterization via 1H^1H-NMR, 13C^{13}C-NMR, and GC-MS to confirm purity (>95%) and structural integrity . For impurities, employ HPLC with UV detection to identify and quantify byproducts, referencing analytical thresholds from pharmacopeial guidelines .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

  • Methodological Answer : Design accelerated stability studies by exposing the compound to stressors (light, humidity, temperature gradients) per ICH Q1A guidelines. Monitor degradation via spectroscopic methods (FTIR for functional groups) and mass spectrometry. Compare results against control samples stored at -20°C under inert atmospheres. Statistical analysis (ANOVA) can identify significant degradation pathways .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Prioritize 1H^1H-NMR to confirm amine proton environments and alkyne C≡CH signals. Use 13C^{13}C-NMR to resolve sp-hybridized carbons. Supplement with FTIR for alkyne (≈2100 cm1^{-1}) and amine (≈3300 cm1^{-1}) peaks. Validate purity via GC-MS with a non-polar column (e.g., DB-5) and electron ionization. Cross-reference spectral databases (e.g., SciFinder) for consistency .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in Huisgen cycloadditions, and what experimental validations are required?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps for alkyne-azide interactions. Validate predictions by synthesizing triazole derivatives under click conditions (CuAAC) and analyzing regiochemistry via X-ray crystallography or NOESY NMR. Compare computational and experimental outcomes to refine force field parameters .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

  • Methodological Answer : Conduct meta-analysis of literature data to identify variables (e.g., solvent polarity, chiral auxiliaries, temperature). Replicate key studies under controlled conditions, using enantiomeric excess (ee) as a metric (HPLC with chiral columns). Apply multivariate regression to isolate factors causing discrepancies. Publish negative results to clarify contextual limitations .

Q. How does the steric and electronic profile of this compound influence its reactivity in transition-metal-catalyzed cross-couplings?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., alkyl vs. aryl groups on the amine) and evaluate their reactivity in Suzuki-Miyaura couplings. Use Hammett plots to correlate electronic effects (σ values) with reaction rates. Steric effects can be quantified via Tolman cone angles or computational ligand cavity analysis. Compare turnover numbers (TONs) to establish structure-activity relationships .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in the reported cytotoxicity profiles of this compound derivatives?

  • Methodological Answer : Standardize assay protocols (e.g., MTT vs. resazurin) across laboratories. Validate cell lines via STR profiling and control for passage number. Use orthogonal assays (e.g., apoptosis markers, ROS detection) to confirm mechanisms. Publish raw data and statistical codes in repositories like Zenodo to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.